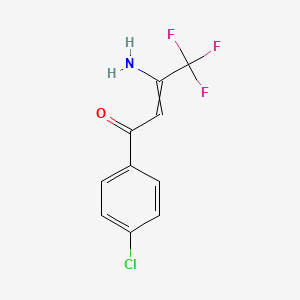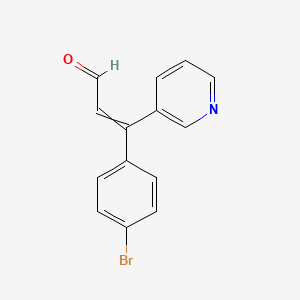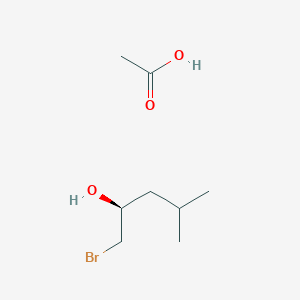
Methyl 16-hydroxyhexadec-7-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 16-hydroxyhexadec-7-ynoate is a chemical compound known for its unique structure and properties It is an ester derived from a long-chain alkyne alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-hydroxyhexadec-7-ynoate typically involves the esterification of 16-hydroxyhexadec-7-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions
Methyl 16-hydroxyhexadec-7-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 16-oxohexadec-7-ynoate.
Reduction: 16-hydroxyhexadec-7-ynol.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Methyl 16-hydroxyhexadec-7-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 16-hydroxyhexadec-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The alkyne group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
Methyl 16-hydroxyhexadec-4-enamide: Similar structure but with an amide group instead of an ester.
16-hydroxyhexadec-7-ynoic acid: The acid form of the compound.
Methyl 16-hydroxyhexadec-7-ynol: The reduced form of the ester.
Uniqueness
Methyl 16-hydroxyhexadec-7-ynoate is unique due to its combination of an ester group, a hydroxyl group, and an alkyne group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
79162-81-5 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
methyl 16-hydroxyhexadec-7-ynoate |
InChI |
InChI=1S/C17H30O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2,4,6-16H2,1H3 |
InChIキー |
BVAFPOFHSULOFX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCC#CCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



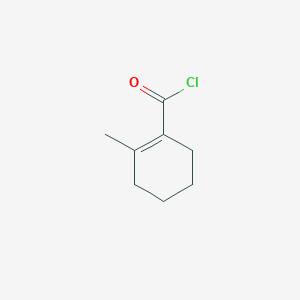

![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
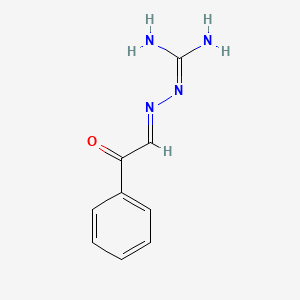

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
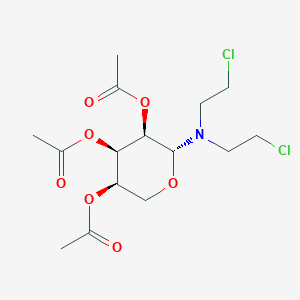
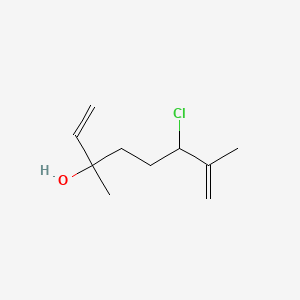
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
